molecular formula C20H20FN3O6S B2570033 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide CAS No. 2034270-04-5

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide

Cat. No. B2570033
CAS RN: 2034270-04-5
M. Wt: 449.45
InChI Key: DSINNNGUTOXTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide is a useful research compound. Its molecular formula is C20H20FN3O6S and its molecular weight is 449.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibitors with Antioxidant Activity

Sulfonamide derivatives, particularly those related to isoxazolidin-3-one phenylsulfonamide, have been synthesized and evaluated for their in vitro activity in protocols primarily related to long-term diabetic complications. These compounds have shown significant aldose reductase inhibitory activity alongside potent antioxidant potential, suggesting their potential application in managing diabetic complications through both aldose reductase inhibition and antioxidant mechanisms (Alexiou & Demopoulos, 2010).

Biocatalysis in Drug Metabolism

The application of microbial-based surrogate biocatalytic systems, as demonstrated by the synthesis of mammalian metabolites of biaryl-bis-sulfonamide derivatives, highlights the role of sulfonamides in drug metabolism studies. This approach supports full structure characterization of metabolites, offering a method to produce sufficient amounts of mammalian metabolites for detailed analysis and to serve as analytical standards in clinical investigations (Zmijewski et al., 2006).

TRPV1 Antagonists for Analgesic Activity

2-Sulfonamidopyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide have been investigated as TRPV1 ligands, providing highly potent TRPV1 antagonists with significant analgesic activity. These findings suggest the therapeutic potential of sulfonamide derivatives in pain management (Ann et al., 2016).

Anticonvulsant Activity

Sulfonamide derivatives have also been synthesized and evaluated for their anticonvulsant activity, demonstrating the potential application of these compounds in the treatment of epilepsy and related seizure disorders. The structural modifications of these compounds have led to the identification of potent anticonvulsants with promising therapeutic indexes (Pevarello et al., 1998).

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[(3-fluorophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O6S/c21-15-7-4-8-16(11-15)31(28,29)22-10-9-18(25)23-17(14-5-2-1-3-6-14)12-24-19(26)13-30-20(24)27/h1-8,11,17,22H,9-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSINNNGUTOXTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide

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